molecular formula C16H16BrCl2NO3S2 B4893540 3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide

3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide

Cat. No. B4893540
M. Wt: 485.2 g/mol
InChI Key: PMLQSDZTMLTFGZ-UHFFFAOYSA-N
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Description

3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also disrupt bacterial cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects:
3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. Additionally, it has been shown to have antibacterial activity against certain bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide in lab experiments include its potential therapeutic applications and its ability to inhibit cancer cell growth, reduce inflammation, and kill bacteria. However, there are also limitations to using this compound in lab experiments. These include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide. These include further studies on its mechanism of action, potential side effects, and optimal dosages for therapeutic applications. Additionally, research could focus on developing analogs of this compound with improved efficacy and reduced toxicity. Finally, research could explore the potential of this compound in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide involves several steps. The first step is the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form 3,4-dichlorobenzyl sulfide. The second step involves the reaction of 3,4-dichlorobenzyl sulfide with 2-aminoethanethiol hydrochloride to form 2-[(3,4-dichlorobenzyl)thio]ethylamine hydrochloride. The third step is the reaction of 2-[(3,4-dichlorobenzyl)thio]ethylamine hydrochloride with 3-bromo-4-methoxybenzenesulfonyl chloride to form 3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide.

Scientific Research Applications

3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has shown potential therapeutic applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Additionally, it has been studied for its antibacterial properties and has shown activity against certain bacterial strains.

properties

IUPAC Name

3-bromo-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrCl2NO3S2/c1-23-16-5-3-12(9-13(16)17)25(21,22)20-6-7-24-10-11-2-4-14(18)15(19)8-11/h2-5,8-9,20H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLQSDZTMLTFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrCl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide

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